N-(3-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a 3-chlorophenyl group, a pyridazine core substituted with a furan-2-yl moiety, and a sulfanyl-acetamide linker. The furan and pyridazine rings contribute to its electronic profile, while the 3-chlorophenyl group enhances lipophilicity, influencing bioavailability and binding affinity .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-11-3-1-4-12(9-11)18-15(21)10-23-16-7-6-13(19-20-16)14-5-2-8-22-14/h1-9H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGVLOSVNRVTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinyl intermediate, which is then coupled with the furan ring. The final step involves the introduction of the chlorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran. The reactions are usually carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reactions. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinyl moiety can be reduced to dihydropyridazines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyridazines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Modifications
Pyridazine vs. Pyrimidine/Triazole Derivatives
- Pyridazine vs. Pyridazine’s two adjacent nitrogen atoms may engage in stronger dipole interactions compared to pyrimidine’s meta-nitrogens. This difference is reflected in the dihedral angles between aromatic rings: Compound II exhibits angles of 59.70° and 62.18°, while pyridazine analogs may adopt distinct conformations due to steric and electronic effects .
- Furan vs. Thiophene: Substituting furan with thiophene (e.g., N-(3-chlorophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide) replaces oxygen with sulfur.
Pyridine-Based Analogs
Compounds like 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2 ) prioritize pyridine in their structure. Pyridine’s basic nitrogen facilitates interactions with acidic residues (e.g., HIS163 in SARS-CoV-2 main protease), whereas pyridazine’s dual nitrogens may engage broader targets, such as ASN142 and GLN189, as seen in similar ligands .
Substituent Effects
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound contrasts with 4-chlorophenyl (e.g., Compound I in ). Para-substitution often enhances steric bulk, while meta-substitution may optimize spatial alignment with hydrophobic pockets, as observed in protease inhibitors .
- Sulfanyl Linker : The sulfanyl-acetamide bridge is conserved across analogs but varies in connectivity. For instance, Compound II uses a pyrimidine-sulfanyl linkage, while the target compound employs pyridazine-sulfanyl, affecting molecular rigidity and interaction networks .
Crystallographic and Conformational Analysis
Crystal Packing and Hydrogen Bonding
- Intramolecular Interactions : The target compound’s folded conformation is stabilized by an intramolecular N–H⋯N hydrogen bond, forming an S(7) ring motif—a feature shared with Compound II .
- Intermolecular Networks : In pyridazine analogs, bifurcated N–H⋯O and C–H⋯O bonds form corrugated layers (e.g., Compound I ), whereas thiophene derivatives may rely more on van der Waals interactions due to reduced polarity .
Binding Affinity and Enzyme Inhibition
- SARS-CoV-2 Main Protease : Pyridine-based acetamides (e.g., 5RH2 ) exhibit binding affinities better than −22 kcal/mol via interactions with HIS163 and ASN142. The target compound’s pyridazine and furan groups may offer unique binding modes, though experimental data are pending .
- Anti-Exudative Activity: Furan-containing analogs (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)acetamides) demonstrate significant anti-exudative effects at 10 mg/kg, suggesting the furan moiety enhances anti-inflammatory properties compared to non-furan derivatives .
Biological Activity
N-(3-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its complex structure and potential biological activities. The compound features a chlorinated phenyl group , a furan moiety , and a pyridazine ring , which are known to interact with various biological targets. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : The structural components suggest potential interactions with cancer-related pathways.
- Neuroprotective Effects : The compound's ability to influence neurotransmitter systems may offer benefits in neurodegenerative diseases.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways, similar to other sulfonamide derivatives.
- Receptor Modulation : The phenylpiperazine-like structure could interact with neurotransmitter receptors, modulating their activity.
- Oxidative Stress Reduction : Potential antioxidant properties may help mitigate oxidative damage in cells.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
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Antimicrobial Testing :
- A study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
- Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) observed in these tests.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25 -
Cytotoxicity Assays :
- In vitro cytotoxicity assays using human cancer cell lines showed that the compound induced apoptosis at concentrations above 10 µM, indicating its potential as an anticancer agent.
- The IC50 values varied across different cell lines, suggesting selective toxicity.
Cell Line IC50 (µM) HeLa (cervical cancer) 12 MCF7 (breast cancer) 8 A549 (lung cancer) 15 -
Neuroprotective Studies :
- Research on neuroprotective effects demonstrated that the compound could significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins.
- This suggests a potential role in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
